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molecular formula C5H9NO B8617586 1,2,3,4-Tetrahydropyridin-4-ol

1,2,3,4-Tetrahydropyridin-4-ol

Cat. No. B8617586
M. Wt: 99.13 g/mol
InChI Key: FGTYPPVXKJSFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05374632

Procedure details

reacting the piperidinol first with N-chlorosuccinimide and then with 1,8-diazabicyclo[5.4.0]undec-7-ene to give the corresponding 1,4,5,6-tetrahydro-4-pyridinol; and,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1(O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[N:9]1[C:13](=[O:14])[CH2:12][CH2:11][C:10]1=O>>[N:9]12[CH2:10][CH2:11][CH2:12][N:1]=[C:6]1[CH2:5][CH2:4][CH2:3][CH2:2][CH2:13]2.[NH:1]1[CH2:6][CH2:5][CH:4]([OH:14])[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N12CCCCCC2=NCCC1
Name
Type
product
Smiles
N1C=CC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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